Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate
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Overview
Description
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate is a chemical compound with the molecular formula C9H14N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with amino acids or their esters. One common method includes the coupling of 2,5-dioxopyrrolidin-1-yl with methyl 2-amino-3-butanoate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticonvulsant drugs and other therapeutic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to fit into the active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
- 2,5-Dioxopyrrolidin-1-yl 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate
- 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate
Uniqueness
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate is unique due to its specific structure, which combines the properties of pyrrolidine-2,5-dione and amino acid derivatives. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C9H14N2O4 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)butanoate |
InChI |
InChI=1S/C9H14N2O4/c1-5(8(10)9(14)15-2)11-6(12)3-4-7(11)13/h5,8H,3-4,10H2,1-2H3 |
InChI Key |
GKHYWMAWUDLXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)N)N1C(=O)CCC1=O |
Origin of Product |
United States |
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